Pyrethrin I
Overview
Description
Pyrethrin I: is a natural organic compound known for its potent insecticidal activity It is one of the two primary pyrethrins, the other being Pyrethrin IIThis compound is an ester of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . It has been used for centuries as a natural insecticide and continues to be a crucial component in pest control due to its effectiveness and relatively low toxicity to humans and animals .
Mechanism of Action
Target of Action
Pyrethrin I, a potent biopesticide, primarily targets the nervous system of insects . It alters the function of sodium channels in nerve cells , leading to repetitive firing and eventual paralysis .
Result of Action
The result of this compound’s action is the paralysis and eventual death of the target insect pests . The compound’s interaction with the nervous systems of target organisms provides insights into their selective toxicity and modes of action .
Biochemical Analysis
Biochemical Properties
Pyrethrin I is highly hydrophobic . It is involved in complex interactions with the nervous systems of target organisms, providing insights into their selective toxicity and modes of action . The molecular structure and specific geometry enable pyrethrins to bond to specific sites of the sodium voltage-dependent channel (SVDC), mainly the S4–S5 linking segment of the II domain .
Cellular Effects
This compound disrupts the normal function of voltage-gated sodium channels (VGSCs) in neurons . It also affects the function of voltage-gated calcium and voltage-gated chloride channels . In mammals, intoxication by this compound causes symptoms characterized by tremor, exaggerated startle response, and hyperexcitability .
Molecular Mechanism
The mechanism of action of this compound involves complex interactions with the nervous systems of target organisms . It disrupts the normal function of voltage-gated sodium channels (VGSCs), exerting its insecticidal effects . It also affects the function of voltage-gated calcium and voltage-gated chloride channels .
Temporal Effects in Laboratory Settings
This compound alone has a lethal effect, a greater killing power, and acts in minutes . Its effects can change over time. For instance, insects can metabolize pyrethrin II and recover in a few hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, dogs fed extremely large doses of pyrethrins have experienced drooling, tremors, uncoordinated movement, and difficulty breathing . In cats, inappropriate use of such products may lead to toxic signs and even death .
Metabolic Pathways
The comprehensive analysis of metabolites revealed that serum pyrethroid insecticides, especially deltamethrin, were linked to various plasma lipid metabolites, many of which participated in the glycerophospholipid metabolism pathway .
Transport and Distribution
The observed translocation of pyrethrin intermediates suggests the traversal of multiple cellular barriers . Unless all transport occurs in an apoplastic and unidirectional manner, ABC transporters may potentially serve as the initial step in the transport mechanism of pyrethrin precursors from the glandular trichomes into the ovary pericarp .
Subcellular Localization
Recent discoveries have significantly enhanced our understanding of pyrethrin biosynthesis and its subcellular localization in pyrethrum plants . Initially believed to accumulate primarily in the trichomes of floral ovaries, advancements in isolation and extraction methods have revised this view . The final assembly of pyrethrins occurs in the developing achenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrethrin I involves the esterification of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . The preparation of (+)-trans-chrysanthemic acid starts with commercially available (+)-3α, 4α-epoxycarane. This compound undergoes a series of reactions, including the formation of a lactone and subsequent ring opening using a Grignard reagent . The preparation of (S)-pyrethrolone involves a two-step synthesis starting from (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one. This compound is reacted with tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and vinyl bromide to extend the carbon chain, followed by reduction of the triple bond using an activated zinc compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of pyrethrins from the flowers of Chrysanthemum cinerariifolium. The flowers are dried and then subjected to solvent extraction to obtain a crude extract, which is further purified to isolate this compound . This method leverages the natural biosynthesis of pyrethrins in the plant, making it a more sustainable and environmentally friendly approach compared to full chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrethrin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, Pyrethrin I is studied for its unique structure and reactivity. It serves as a model compound for the synthesis of other insecticidal esters and for understanding esterification reactions .
Biology: In biological research, this compound is used to study its effects on insect physiology and behavior. It is also investigated for its potential to disrupt insect nervous systems, providing insights into the development of new insecticides .
Medicine: While this compound is primarily used as an insecticide, its relatively low toxicity to mammals has led to research into its potential therapeutic applications, such as in the treatment of parasitic infections .
Industry: In industry, this compound is widely used in agricultural and household insecticides. Its effectiveness against a broad spectrum of pests makes it a valuable tool in pest management .
Comparison with Similar Compounds
Pyrethrin II: Similar to Pyrethrin I but with a carboxymethyl group instead of a methyl group.
Cinerin I and II: Structurally related to pyrethrins but with different ester moieties.
Jasmolin I and II: Another set of related compounds with variations in their ester structures.
Uniqueness: this compound is unique due to its high insecticidal potency and rapid action. Compared to other pyrethrins and synthetic pyrethroids, this compound offers a balance of effectiveness and environmental safety. Its natural origin and biodegradability make it a preferred choice in organic farming and integrated pest management .
Properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVGZAWFACYCSP-VUMXUWRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034499 | |
Record name | Pyrethrin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 170 °C at 0.1 mm Hg, decomposes, BP: 146-150 °C at 0.0005 mm Hg | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in kerosene, ethylene dichloride, nitromethane., Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether, In water, 0.2 mg/L (temperature not specified) | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5192 g/cu cm at 18 °C | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.03X10-5 mm Hg at 25 °C | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
121-21-1 | |
Record name | Pyrethrin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrethrin I [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrethrin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)],3β]]-chrysanthemate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRETHRIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T018I9EQOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Pyrethrin I, a natural insecticide found in Chrysanthemum cinerariifolium, primarily targets the nervous system of insects. It acts by binding to voltage-gated sodium channels in nerve cells, preventing their closure. This disruption in sodium channel function leads to repetitive nerve impulses, causing paralysis and ultimately death of the insect. [] Specifically, studies on cockroaches (Periplaneta americana) suggest that the primary site of action may be within the ganglia of the nervous system. [] This is supported by the observation that this compound affects spontaneous nervous activity in the ganglia at concentrations lower than those required to impact axonic conduction.
ANone: this compound is a complex organic molecule with the following characteristics:
A: Yes, researchers have used various spectroscopic techniques to characterize this compound: [] Infrared spectroscopy (IR) has been instrumental in identifying and differentiating this compound from other pyrethrins, revealing crucial structural differences. [] Gas chromatography coupled with infrared detection (GC-IR) is a powerful technique employed to obtain infrared spectra of this compound, offering valuable insights into its structure.
ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of this compound.
ANone: This section is not applicable as the provided research papers do not discuss computational studies or modeling of this compound.
A: [] Structural variations within the pyrethrin family significantly influence their insecticidal potency. this compound exhibits superior insecticidal activity compared to Pyrethrin II. Moreover, within each group (this compound/II), the order of potency generally follows: this compound(II) > Cinerin I(II) >> Jasmolin I(II). [] Synergistic studies with sesamex highlight the importance of structural features for susceptibility to detoxification mechanisms. Cinerin I, despite being less potent than this compound, experiences a greater toxicity enhancement when combined with sesamex, suggesting structural differences impact detoxification rates.
ANone: This section is not applicable as the provided research papers primarily focus on the chemical and biological properties of this compound and do not delve into specific SHE regulations.
A: [] this compound undergoes extensive metabolic detoxification within the insect. Studies using radiolabeled this compound in houseflies (Musca domestica) revealed that over 96% of the absorbed dose is detoxified within 4 hours. The detoxification process primarily involves modifications to the ketoalcohol portion of the molecule, while the chrysanthemic acid moiety and the ester linkage remain largely intact.
A: [] Researchers commonly employ various bioassays to assess the insecticidal efficacy of this compound. The speed of paralytic action, measured as knockdown time (KD50), and the lethal dose required to kill 50% of the test population (LD50) are typical parameters used to quantify insecticidal potency. Houseflies (Musca domestica) are frequently used as a model insect in these bioassays. [] Beyond traditional insecticidal applications, this compound also exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum and antitrypanosomal activity against Trypanosoma brucei rhodesiense.
A: [] Insect resistance to pyrethroids, including this compound, poses a significant challenge. One mechanism involves reduced penetration of the insecticide through the insect cuticle. [] This resistance mechanism, observed in a strain of houseflies (Musca domestica), is often accompanied by cross-resistance to DDT.
A: [] The insecticidal properties of pyrethrum flowers have been recognized for centuries. Early research focused on characterizing the active components and developing methods for their extraction and analysis. A significant milestone was the isolation of this compound and Pyrethrin II, the major insecticidal components of pyrethrum, by Staudinger and Ruzicka, contributing to a deeper understanding of pyrethrum's efficacy.
A: [] Research on this compound exemplifies interdisciplinary collaboration, bringing together botanists, chemists, entomologists, and toxicologists. The study of Dalmatian pyrethrum (Tanacetum cinerariifolium) populations involves:
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